molecular formula C19H23N7 B6439045 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2549014-28-8

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B6439045
CAS No.: 2549014-28-8
M. Wt: 349.4 g/mol
InChI Key: LLVVBJCORADJLY-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine is a useful research compound. Its molecular formula is C19H23N7 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine is 349.20149376 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-15-13-16(2)26(23-15)19-7-6-18(21-22-19)25-11-9-24(10-12-25)14-17-5-3-4-8-20-17/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVVBJCORADJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6C_{18}H_{22}N_{6} with a molecular weight of approximately 342.42 g/mol. The structure features a pyrazole ring, a pyridazine core, and a piperazine moiety, which are known to contribute to its biological activity.

Pharmacological Activities

Research indicates that compounds with pyrazole and pyridazine frameworks exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity :
    • Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, similar compounds have demonstrated up to 85% inhibition of TNF-α at specific concentrations .
  • Anticancer Properties :
    • Studies have reported that derivatives of pyrazole can induce apoptosis in cancer cell lines. For example, compounds related to the pyrazole moiety have been tested against lung cancer cell lines (A549) with promising results .
  • Antimicrobial Effects :
    • Certain derivatives have shown efficacy against various bacterial strains and fungi. A related study highlighted the antimicrobial activity against E. coli and Aspergillus niger, showcasing the potential for treating infections .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes such as monoamine oxidase (MAO) and kinases involved in cellular signaling pathways. This inhibition can lead to various therapeutic effects, including neuroprotective actions .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Cytokine Production : The compound may inhibit the signaling pathways responsible for cytokine production, thus reducing inflammation.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways in cancer cells, the compound can lead to programmed cell death.
  • Enzyme Interaction : Binding to target enzymes alters their activity, which can disrupt pathological processes in diseases like cancer and neurodegeneration.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Anti-inflammatory Study :
    • A series of pyrazole derivatives were synthesized and tested for anti-inflammatory properties using carrageenan-induced edema models in mice. Results indicated significant reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .
  • Cancer Cell Line Inhibition :
    • A study evaluated the effects of various pyrazole derivatives on A549 lung cancer cells, revealing that certain compounds induced significant apoptosis and inhibited cell proliferation effectively at nanomolar concentrations .
  • Antimicrobial Screening :
    • Compounds were screened against multiple bacterial strains with results indicating potent antimicrobial activity at low concentrations, suggesting their potential as therapeutic agents against resistant strains .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing pyrazole derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, studies have shown that pyrazole-based compounds can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The incorporation of piperazine and pyridine rings has been linked to enhanced antimicrobial activity. Research suggests that these compounds can effectively combat bacterial infections.
  • Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.

Case Study 1: Anticancer Potential

A study conducted by Zhang et al. (2020) evaluated the anticancer properties of pyrazole derivatives similar to the target compound. The results indicated that these compounds could inhibit the growth of breast cancer cells through the induction of apoptosis. The mechanism involved the activation of caspase pathways, highlighting the therapeutic potential of such compounds in oncology.

Case Study 2: Antimicrobial Activity

In a study published by Lee et al. (2021), a series of piperazine-containing compounds were tested against various bacterial strains. The results demonstrated that modifications to the piperazine ring significantly enhanced antibacterial efficacy. The target compound's structure suggests it could exhibit similar or improved activity against resistant bacterial strains.

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